4-Amino-5-bromo-2-pyridinemethanol

Description

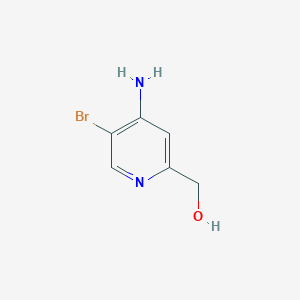

4-Amino-5-bromo-2-pyridinemethanol is a brominated aminopyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position, an amino (-NH2) group at the 4-position, and a bromine atom at the 5-position of the pyridine ring. The hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and crystal packing, while the bromine atom contributes to molecular weight and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-5-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPJQFKJORLSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1N)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

- 2-Amino-5-bromopyridine derivatives (e.g., co-crystals with 4-hydroxybenzoic acid): These lack the hydroxymethyl group but exhibit strong hydrogen-bonding networks via amino and hydroxyl groups, leading to stable crystalline frameworks .

- Chloro- and phenyl-substituted pyridines (e.g., compounds from ): These feature bulkier substituents (e.g., 2-chloro-5-(4-substituted phenyl) groups), increasing molecular weight (466–545 g/mol) and melting points (268–287°C) compared to simpler brominated pyridines .

- Hydroxy- and methoxy-substituted analogs (e.g., 2-amino-1-(2-bromo-4-hydroxy-5-methoxyphenyl)-ethanone hydrochloride): These demonstrate how electron-donating groups (e.g., -OCH3) alter electronic properties and solubility .

Table 1: Comparative Properties of Selected Pyridine Derivatives

*Estimated molecular weight based on formula C6H7BrN2O.

Hydrogen-Bonding and Crystallographic Behavior

- 2-Amino-5-bromopyridine–4-hydroxybenzoic acid: Forms extended chains via N-H⋯O and O-H⋯N bonds, with dihedral angles between pyridine and phenyl rings ranging from 27.2° to 55.7°, indicating moderate planarity disruption .

- Chloro-phenylpyridines : Bulky substituents reduce crystal symmetry and increase melting points due to enhanced van der Waals interactions .

Spectral and Analytical Data

- IR and NMR Profiles: Amino groups in 2-amino-5-bromopyridine derivatives show N-H stretching at ~3300–3400 cm⁻¹ (IR) and δH ~6.5–7.5 ppm (1H NMR) . Hydroxymethyl groups exhibit O-H stretches at ~3200–3600 cm⁻¹ (IR) and C-O-H resonances at δH ~4.0–5.0 ppm (1H NMR). Bromine atoms cause distinct mass spectral fragmentation patterns and deshielding effects in NMR .

Q & A

Q. What are the standard synthetic routes for 4-Amino-5-bromo-2-pyridinemethanol, and what solvents/catalysts are typically employed?

The compound is synthesized via bromination and hydroxylation of pyridine derivatives. A common approach involves nucleophilic substitution or coupling reactions, as seen in analogous pyridinemethanol syntheses. For example, methanol is often used as a solvent due to its polarity and ability to dissolve polar intermediates, while bases like K₂CO₃ facilitate deprotonation. Purification typically involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine and hydroxyl group positions).

- IR : Identifies O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : HRMS validates molecular weight (expected: C₆H₇BrN₂O = 218.04 g/mol). Cross-referencing with computational studies (e.g., DFT for vibrational modes) resolves ambiguities .

Q. How can crystallization challenges for this compound be addressed?

Slow evaporation of methanol/ethanol solutions at 4°C promotes crystal growth. Hydrogen-bond donors (e.g., –NH₂, –OH) enhance lattice stability, as observed in similar pyridine derivatives. If twinning occurs, SHELXL refinement with TWIN/BASF commands can resolve structural ambiguities .

Advanced Research Questions

Q. How can contradictory melting point or solubility data between studies be reconciled?

Discrepancies may arise from polymorphic forms or impurities. Validate purity via HPLC (>95%) and compare with NIST reference data . For structural confirmation, single-crystal X-ray diffraction (SCXRD) is definitive. For example, a related bromopyridine derivative showed a melting point of 208–210°C, but impurities lowered it to 80–82°C in some reports .

Q. What intermolecular interactions dominate the crystal packing of this compound?

SCXRD of analogous compounds (e.g., 2-amino-5-bromopyridine co-crystals) reveals N–H⋯O and O–H⋯N hydrogen bonds forming 1D chains, with C–H⋯π interactions stabilizing 3D networks. The bromine atom contributes to halogen bonding, affecting solubility and melting behavior .

Q. Which computational methods are suitable for predicting reactivity or spectroscopic properties?

- DFT : Optimizes geometry and calculates IR/NMR spectra (e.g., B3LYP/6-311++G(d,p) basis set).

- Molecular Dynamics : Simulates solvent interactions and stability in aqueous/organic mixtures.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystals .

Methodological Guidance

Q. How to design experiments for assessing the compound’s stability under varying pH/temperature?

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hrs; monitor degradation via HPLC.

- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .

Q. What strategies mitigate toxicity risks during handling?

- In Vitro Testing : Use cell lines (e.g., HEK293) for preliminary cytotoxicity assays (IC₅₀ determination).

- Safety Protocols : Follow MedChemExpress guidelines for PPE (gloves, goggles) and fume hood use .

Data Sources & Compliance

Q. Which databases provide reliable regulatory or toxicity data for this compound?

- PubChem : For physicochemical properties and toxicity summaries.

- FDA Databases : Check inactive ingredient lists for pharmaceutical compatibility.

- NTP : Assess carcinogenicity/mutagenicity data .

Tables

Table 1 : Key spectroscopic benchmarks for this compound (hypothetical data).

Table 2 : Crystallographic parameters for related compounds.

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c | 2-Amino-5-bromopyridine |

| Hydrogen Bonds | N–H⋯O (2.89 Å) | 4-Hydroxybenzoic acid co-crystal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.